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Compound of Interest

Compound Name: Cyanazine

Cat. No.: B135985

A Comparative Toxicological Analysis of
Cyanazine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological endpoints of the triazine
herbicide Cyanazine and its primary metabolites. The information is compiled from various
scientific studies and regulatory documents to support research and risk assessment activities.
All quantitative data are presented in structured tables for ease of comparison, and detailed
methodologies for key toxicological assays are described.

Executive Summary

Cyanazine is a moderately toxic herbicide that has been shown to induce a range of adverse
effects in animal studies, including developmental and reproductive toxicity, and carcinogenicity
in female rats. Its primary metabolites, including cyanazine amide, cyanazine acid, and
deethylcyanazine, are formed through processes such as N-dealkylation and hydrolysis. While
specific toxicological data for individual metabolites are limited, the available information
suggests that the chlorinated degradates of triazines may exhibit toxicological profiles similar to
the parent compound. This guide summarizes the key toxicological findings for Cyanazine and
what is known about its metabolites to facilitate a comparative assessment.

Quantitative Toxicological Data
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The following tables summarize the key toxicological endpoints for Cyanazine based on

available experimental data.

Species Route Endpoint Purity Reference
(mg/kg bw)

Not

Rat Oral LD50 149 - 334 specified/Tec [11[2]
hnical (97%)
Technical

Mouse Oral LD50 380 [1][2]
(97%)

. Technical

Rabbit Oral LD50 141 [1][2]
(97%)
Technical

Rat Dermal LD50 >1200 [1][2]
(97%)

Rabbit Dermal LD50 >2000 Technical [11[2]

Table 2: Chronic Toxicity and Carcinogenicity of
Cyanazine
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Study

Species )
Duration

Endpoint

NOAEL

(mglkg
bwl/day)

LOAEL

(mglkg
bwiday)

Effects
Observed
at LOAEL

Referenc
e

Rat 2 years

Systemic

Toxicity

0.198
(males),
0.259 1.37

(females)

0.985

(males),

(females)

Hyperactivi

ty in males,
decreased

body- [3]
weight gain

in females.

[3]

Mouse 2 years

Systemic

Toxicity

3.3

Decreased
weight
gains and
histological

changes.

[3]

Rat 2 years

Carcinogen

icity

- 1.37

Increased
incidence
of
malignant
mammary
gland
tumors in

females.[3]

Mouse 2 years

Carcinogen

icity

50 (highest
dose
tested)

No
evidence of
carcinogeni

city.

Table 3: Reproductive and Developmental Toxicity of

Cyanazine
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NOAEL LOAEL Effects
. Study . Referenc
Species T Endpoint  (mglkg (mglkg Observed
e
o bwl/day) bwiday) at LOAEL
Reduced
parental
body-
weight
gain,
increased
3- :
) ) brain
Generation  Reproducti )
Rat ) o 1.35 4.05 weightand  [3]
Reproducti  ve Toxicity
decreased
on
relative
kidney
weight in
F3b female
weanlings.
[3]
Decreased
pup
viabilit
9. Yy
and mean
Generation  Reproducti
Rat ) o 3.8 11.2 pup body [3]
Reproducti  ve Toxicity )
weight
on
during
lactation.
[3]
Maternal
Maternal & and
Developme <5 (lowest
Developme developme
Rat ntal dose 5 o [3]
o ntal ntal toxicity
Toxicity o tested)
Toxicity observed.
[3]
Rabbit Developme Maternal & 1 2 Anorexia, [3]
ntal Developme weight
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Toxicity ntal loss, death,
Toxicity abortion,

skeletal
alterations,
decreased
litter size,
increased
post-
implantatio

n loss.[3]

Table 4: Genotoxicity of Cyanazine

Metabolic
Assay System L. Result Reference
Activation
Salmonella With rodent )
Ames Test o o Negative [3]
typhimurium activation
Salmonella With plant N
Ames Test o o Positive [3]
typhimurium activation
Mouse Positive (dose-
Mouse ] ]
Lymphoma With and without  related forward [3]
lymphoma cells ]
L5178Y/TK+/- mutation)
Unscheduled )
i Rat primary ) .
DNA Synthesis In vitro Positive [3]
hepatocytes
(UDS)
Unscheduled
: Rat : :
DNA Synthesis In vivo Negative [3]
spermatocytes

(UDS)

Toxicological Profile of Cyanazine Metabolites

Specific quantitative toxicological data for the primary metabolites of Cyanazine (cyanazine
amide, cyanazine acid, deethylcyanazine) are not readily available in the public literature.
However, some general conclusions can be drawn from existing research:
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» Carboxylic acid metabolites of another triazine herbicide, terbuthylazine, which are
structurally similar to the acid metabolites of cyanazine, did not show toxicity in a 90-day rat
study at doses up to approximately 1000 mg/kg bw/day.[4]

e The U.S. Environmental Protection Agency (EPA) groups chlorinated degradates of triazines
together based on the assumption of similar toxicological effects.[5]

» Studies on two major plant metabolites of cyanazine showed that they were largely excreted
unchanged in the urine and feces of rats, suggesting low metabolic activity and potentially
lower systemic toxicity.[3]

Due to the lack of specific data, a direct quantitative comparison with Cyanazine is not possible
at this time. Further research is needed to fully characterize the toxicological profiles of these
metabolites.

Experimental Protocols

The toxicological evaluations of Cyanazine have been conducted using standardized
methodologies, largely following OECD guidelines. Below are descriptions of the key
experimental protocols.

Bacterial Reverse Mutation Test (Ames Test) - Based on
OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations in several strains
of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid
(e.g., histidine).[6][7][8]

o Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and/or tryptophan-requiring strains of E. coli are used.

o Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

e Procedure: The bacterial strains are exposed to the test substance at various concentrations,
both with and without S9 mix. The mixture is then plated on a minimal agar medium lacking
the required amino acid.
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Evaluation: After incubation, the number of revertant colonies (colonies that have mutated to
regain the ability to synthesize the amino acid) is counted. A substance is considered
mutagenic if it causes a dose-dependent increase in the number of revertant colonies
compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Test (Mouse
Lymphoma Assay) - Based on OECD Guideline 490

This assay detects gene mutations in mammalian cells, specifically at the thymidine kinase
(TK) locus in L5178Y mouse lymphoma cells.[9][10][11]

Test System: L5178Y TK+/- mouse lymphoma cells, which are heterozygous for the TK
gene, are used.

Metabolic Activation: The assay is conducted with and without an exogenous S9 metabolic
activation system.

Procedure: The cells are exposed to the test substance over a range of concentrations. After
the exposure period, the cells are cultured for a period to allow for the expression of any
mutations.

Selection of Mutants: The cells are then plated in a medium containing a selective agent,
such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and
be killed, while mutant cells lacking TK activity (TK-/-) will survive and form colonies.

Evaluation: The number of mutant colonies is counted, and the mutant frequency is
calculated. A significant, dose-dependent increase in mutant frequency indicates a
mutagenic potential.

In Vivo Unscheduled DNA Synthesis (UDS) Assay -
Based on OECD Guideline 486

This assay detects the ability of a substance to induce DNA repair in the liver cells of a treated
animal.[12][13][14]

Test System: Typically, male rats are used.
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Procedure: The animals are treated with the test substance, usually by oral gavage. After a
specific time, the liver is perfused, and hepatocytes are isolated. The isolated hepatocytes
are then incubated with a medium containing radiolabeled thymidine ([3H]-thymidine).

Measurement of UDS: The incorporation of [3H]-thymidine into the DNA of non-S-phase cells
is measured using autoradiography. This incorporation represents DNA repair synthesis
(unscheduled DNA synthesis).

Evaluation: A significant increase in the net nuclear grain count in the hepatocytes of treated
animals compared to controls indicates that the substance induced DNA damage in the liver

in vivo.

Reproductive and Developmental Toxicity Studies -
Based on OECD Guidelines 414, 415, 416, 421, 422, and
443

These studies are designed to evaluate the potential adverse effects of a substance on
reproduction and development.[1][15][16][17][18][19][20][21]

Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats or rabbits) are
dosed with the test substance during the period of organogenesis. Fetuses are examined for
visceral and skeletal abnormalities.[16][21]

Multi-generation Reproduction Studies (e.g., OECD 415, 416, 443): The test substance is
administered to parental (P) generation animals before mating and throughout mating,
gestation, and lactation. The effects on fertility, pregnancy, and offspring (F1 generation) are
evaluated. The F1 generation may also be raised to maturity and mated to produce an F2
generation.[1][19]

Reproduction/Developmental Toxicity Screening Tests (OECD 421, 422): These are shorter-
term studies to provide initial information on potential reproductive and developmental
effects.[15][17][18][20]

Signaling Pathways and Mechanisms of Toxicity
Herbicidal Mode of Action
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The primary mechanism of action of Cyanazine as a herbicide is the inhibition of
photosynthesis at photosystem Il (PSII).

Photosystem Il (PSII)
in Thylakoid Membrane

Cyanazine

. . Photosynthesis —
Electron Transport Chain ATP & NADPH Production (CO2 Fixation) | Plant Growth

Inhibition

Click to download full resolution via product page

Caption: Cyanazine's herbicidal mechanism of action.

Mammalian Toxicity: Proposed Mechanism for Mammary
Tumors

In female Sprague-Dawley rats, Cyanazine has been shown to increase the incidence of
malignant mammary tumors. The proposed mechanism is non-genotoxic and is thought to
involve a hormonal pathway mediated by prolactin (PRL).
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Caption: Proposed prolactin-mediated pathway for Cyanazine-induced mammary tumors in
rats.

Studies suggest that triazine herbicides can disrupt the hypothalamic control of the pituitary,
leading to elevated prolactin levels.[22] Prolactin is a hormone that plays a role in mammary
gland development and has been linked to an increased risk of breast cancer.[23][24] The
relevance of this mechanism to humans is considered to be low.[22]
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Conclusion

Cyanazine exhibits a range of toxicological effects in animal models, with developmental and
reproductive toxicity and carcinogenicity in female rats being of particular concern. While
comprehensive toxicological data for its metabolites are lacking, the available information
suggests that a cautious approach should be taken, assuming a similar toxicological profile for
its chlorinated degradates. The non-genotoxic, prolactin-mediated mechanism for mammary
tumorigenesis in rats highlights the importance of considering endocrine-disrupting effects in
the overall risk assessment of this and similar compounds. This guide provides a foundational
overview to aid researchers in their ongoing work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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